molecular formula C22H20N6O5 B6504130 N-{4-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}-2-phenoxyacetamide CAS No. 1396849-22-1

N-{4-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}-2-phenoxyacetamide

Cat. No.: B6504130
CAS No.: 1396849-22-1
M. Wt: 448.4 g/mol
InChI Key: DCBOLFFPAYRWQZ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a tetrazole core (5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl) substituted with a furan-2-ylmethyl carbamoyl group and linked to a 2-phenoxyacetamide moiety via a phenyl bridge.

Synthetic routes for analogous compounds (e.g., triazoles and thiadiazoles) often involve cyclization of hydrazinecarbothioamides or reactions with α-halo ketones . However, the tetrazole core in this compound likely requires specialized methods, such as [2+3] cycloaddition between nitriles and azides, followed by functionalization steps .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[5-oxo-4-[4-[(2-phenoxyacetyl)amino]phenyl]tetrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O5/c29-20(23-13-19-7-4-12-32-19)14-27-22(31)28(26-25-27)17-10-8-16(9-11-17)24-21(30)15-33-18-5-2-1-3-6-18/h1-12H,13-15H2,(H,23,29)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBOLFFPAYRWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}-2-phenoxyacetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure that includes a tetrazole ring, a furan moiety, and a phenoxyacetamide group. The presence of these functional groups is critical for its biological activity.

Research indicates that compounds with similar structures often exert their effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The tetrazole ring may interact with enzymes involved in cell signaling pathways, potentially inhibiting tumor growth.
  • Modulation of Protein Interactions : The furan and phenoxy groups can influence protein-ligand interactions, affecting cellular processes such as apoptosis and proliferation.

Antitumor Activity

Studies have shown that related compounds exhibit significant antitumor properties. For instance:

  • A compound with a similar structure demonstrated an IC50 value of 1.61 µg/mL against tubulin polymerization, indicating strong antitumor potential .
  • Another study highlighted the importance of specific substitutions on the phenyl ring for enhancing cytotoxicity against cancer cell lines .

Antimicrobial Properties

Compounds derived from similar scaffolds have been tested for antimicrobial activity:

  • Research on carboxamide derivatives has indicated effectiveness against Mycobacterium tuberculosis with MIC values as low as 0.12 µM, suggesting that modifications to the core structure can enhance activity against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Substituent Effect on Activity
Methyl group on phenylIncreases cytotoxicity
Presence of furanEnhances interaction with target proteins
Tetrazole ringCritical for enzyme inhibition

Case Study 1: Anticancer Activity

A study evaluated a series of tetrazole-containing compounds against various cancer cell lines. The results showed that those with the furan substitution had enhanced potency compared to their unsubstituted counterparts. Specifically, the compound exhibited a selective inhibition profile against A549 lung adenocarcinoma cells.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on testing derivatives of phenoxyacetamides against bacterial strains. The findings indicated a significant reduction in bacterial viability at concentrations correlating with structural features similar to N-{4-[4-(furan)}.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Heterocyclic Compounds

Compound Name / ID Core Heterocycle Key Substituents Molecular Weight Notable Features
Target Compound Tetrazole Furan-2-ylmethyl carbamoyl, phenoxyacetamide ~500 g/mol* Bioisosteric tetrazole, dual carbamoyl/ether
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones 1,2,4-Triazole Phenylsulfonyl, difluorophenyl ~400–450 g/mol Thione tautomer, C=S stretch (1247–1255 cm⁻¹)
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole Furan-2-yl, sulfanyl acetamide ~393 g/mol Sulfur linkage, enhanced electrophilicity
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide Thiadiazole Acetyl, fluorophenyl ~307 g/mol Thiadiazole ring, ketone functionality

*Estimated based on analogous structures.

Key Observations:

  • The phenoxyacetamide group contrasts with sulfur-containing linkages (e.g., sulfanyl in ), likely improving metabolic stability compared to thioether derivatives.
  • The furan-2-ylmethyl carbamoyl group is structurally analogous to furan-containing triazoles in , but its positioning on the tetrazole may alter electronic properties.

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison

Compound Type IR Stretches (cm⁻¹) ¹H-NMR Features
Target Tetrazole C=O (1660–1680, carbamoyl), NH (~3300) Aromatic protons (δ 7.0–8.0), furan (δ 6.5)
1,2,4-Triazole C=S (1247–1255), NH (3278–3414) Thione tautomer signals, sulfonyl groups
Thiadiazole C=O (1680–1700, acetyl), C-N (1350–1400) Fluorophenyl (δ 7.2–7.8), acetyl (δ 2.6)

Insights:

  • The absence of a C=S stretch (~1250 cm⁻¹) in the target compound confirms the tetrazole structure over triazole-thiones .
  • The carbamoyl C=O stretch (1660–1680 cm⁻¹) aligns with acetamide derivatives but differs from acetylated thiadiazoles (1680–1700 cm⁻¹) .

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